REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[N:8]([O-:10])=[O:9].CN([S+](N(C)C)N(C)C)C.OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.[N+](CCCCCC)([O-])=O>C(#N)C>[N:8]([O:10][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Name
|
tris(dimethylamino)sulfonium nitrite
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].CN(C)[S+](N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1[C@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
No further reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |